2,3-Dichloropyridine-5-boronic acid
Overview
Description
2,3-Dichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a type of boronic acid, a class of compounds that have been widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of 2,3-Dichloropyridine-5-boronic acid and similar compounds often involves cross-coupling reactions with arylboronic acids . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloropyridine-5-boronic acid consists of a pyridine ring with two chlorine atoms and a boronic acid group . The exact mass of the molecule is 190.9712139 g/mol .
Chemical Reactions Analysis
2,3-Dichloropyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with arylboronic acids .
Physical And Chemical Properties Analysis
2,3-Dichloropyridine-5-boronic acid has a molecular weight of 191.81 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a topological polar surface area of 53 Ų .
Scientific Research Applications
Sensing Applications
Scientific Field: Analytical Chemistry
Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry
Results or Outcomes: The SM coupling reaction has been further developed, with novel detection methodologies introduced . An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
Synthesis of Et Canthinone-3-carboxylates
Scientific Field: Organic Chemistry
Methods of Application: The process involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Results or Outcomes: The result is the formation of Et canthinone-3-carboxylates .
Preparation of Arylmethylpyrrolidinylmethanols
Scientific Field: Organic Chemistry
Methods of Application: The process involves a reaction with MIDA followed by a Suzuki reaction with halides or amination with amines .
Results or Outcomes: The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .
Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters
Scientific Field: Organic Chemistry
Methods of Application: The process involves a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst .
Results or Outcomes: The result is the formation of 6-halo-pyridin-3-yl boronic acids and esters .
Boronic Acid-Based Dynamic Click Chemistry
Scientific Field: Chemical Biology
Methods of Application: This involves the use of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . These chemistries interact with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Results or Outcomes: The applications of this chemistry include chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Safety And Hazards
Future Directions
The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYUOQTLCPXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671959 | |
Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropyridine-5-boronic acid | |
CAS RN |
1072944-15-0 | |
Record name | B-(5,6-Dichloro-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloropyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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